molecular formula C9H14O B2801905 (1alpha)-5alpha-Isopropylbicyclo[3.1.0]hexane-2-one CAS No. 110716-99-9

(1alpha)-5alpha-Isopropylbicyclo[3.1.0]hexane-2-one

Cat. No. B2801905
M. Wt: 138.21
InChI Key: MDDYCNAAAZKNAJ-CBAPKCEASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(1alpha)-5alpha-Isopropylbicyclo[3.1.0]hexane-2-one” is a chemical compound that is part of the bicyclo[3.1.0]hexanes family . Bicyclo[3.1.0]hexanes are prevalent scaffolds in natural products and synthetic bioactive compounds . They are valuable synthetic intermediates due to their high ring strain .


Synthesis Analysis

The synthesis of “(1alpha)-5alpha-Isopropylbicyclo[3.1.0]hexane-2-one” involves a (3 + 2) annulation of cyclopropenes with cyclopropylanilines . This process uses an organic or an iridium photoredox catalyst and blue LED irradiation . The reaction yields good results for a broad range of cyclopropene and cyclopropylaniline derivatives .


Molecular Structure Analysis

The molecular structure of “(1alpha)-5alpha-Isopropylbicyclo[3.1.0]hexane-2-one” is well-defined . Its molecular formula is C10H18O .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “(1alpha)-5alpha-Isopropylbicyclo[3.1.0]hexane-2-one” are highly diastereoselective when using difluorocyclopropenes together with a removable substituent on the cyclopropylaniline .

Scientific Research Applications

Environmental Contaminants and Their Impact

Hexabromocyclododecanes (HBCDs) are discussed in environmental contexts due to their use as flame retardants and subsequent ubiquity as environmental contaminants. Research highlights the presence of HBCDs in various environmental compartments, demonstrating their widespread distribution due to both point and diffuse sources. The study emphasizes the shift in stereoisomer profiles in biological samples, pointing to selective metabolism and the need for further research on environmental transfer and human exposure effects (Covaci et al., 2006).

Flame Retardancy and Dielectric Properties

The synthesis, structural properties, flame retardancy, and dielectric properties of cyclotriphosphazene compounds are explored, noting their potential in enhancing flame retardant capabilities and applications in the electrical field. This review consolidates the advancements in research focused on these compounds, indicating their significant role in both flame retardancy and as materials with promising dielectric properties (Usri et al., 2021).

Alternatives to Hexane in Food Extraction

Investigations into replacing hexane as an extraction solvent in the food industry are critical due to hexane's neurotoxicity and environmental impact. The review discusses alternative extraction methods, highlighting the need for safer and more sustainable approaches in extracting natural products for food applications. This reflects a move towards non-toxic, environmentally friendly extraction solvents, underscoring the importance of health and safety in food processing technologies (Cravotto et al., 2022).

Bioremediation of Persistent Organic Pollutants

Microbial-mediated bioremediation offers insights into the degradation of persistent organic pollutants like lindane. This review focuses on the utilization of microorganisms in mitigating environmental pollution, presenting an eco-friendly solution to contamination issues. It signifies the role of bioremediation in addressing pollution from hazardous compounds, showcasing the potential of microorganisms in environmental cleanup efforts (Boudh et al., 2017).

properties

IUPAC Name

(1R,5S)-5-propan-2-ylbicyclo[3.1.0]hexan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O/c1-6(2)9-4-3-8(10)7(9)5-9/h6-7H,3-5H2,1-2H3/t7-,9-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDDYCNAAAZKNAJ-CBAPKCEASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C12CCC(=O)C1C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@]12CCC(=O)[C@@H]1C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

138.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1alpha)-5alpha-Isopropylbicyclo[3.1.0]hexane-2-one

Synthesis routes and methods I

Procedure details

To a THF solution of lithium diisopropylamide prepared from 26 mM of diisopropylamine and 26 mM of n-butyllithium, 6.16 g (28 mM) of trimethylsulfoxonium iodide were added under ice cooling, and the mixture was stirred at 0° C. for 30 minutes and then at room temperature for 2 hours. This reaction mixture was poured dropwise into a solution of 2.48 g (20 mM) of CP in 20 ml of THF during 4 hours. After the reaction was carried out at room temperature for 3 hours, the treatments were carried out as described in Example 8. 2.48 g (89% yield) of crude product were produced, from which 1.76 g (63% yield) of sabina ketone were obtained by distillation.
[Compound]
Name
CP
Quantity
2.48 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
6.16 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
63%

Synthesis routes and methods II

Procedure details

25 ml of DMSO, 35 ml of benzene, 25 ml of isopropyl alcohol, 3.1 g (25 mM) of CP, 2.4 g (30 mM) of 50% aqueous sodium hydroxide and 5 ml of water were added to 6.9 g (31.25 mM) of trimethylsulfoxonium iodide and the reaction was carried out at room temperature for 5 hours. Then, the treatments were carried out as described in Example 8. 2.6 g (76% yield) of crude product were produced, from which1.45 g (42 % yield) of sabina ketone were obtained by distillation.
Name
Quantity
25 mL
Type
reactant
Reaction Step One
Quantity
35 mL
Type
reactant
Reaction Step One
[Compound]
Name
CP
Quantity
3.1 g
Type
reactant
Reaction Step One
Quantity
2.4 g
Type
reactant
Reaction Step One
Quantity
6.9 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Yield
42%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.